molecular formula C9H19NO3S B13527563 2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol

2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol

Cat. No.: B13527563
M. Wt: 221.32 g/mol
InChI Key: ABDNXKMMHKZNBA-UHFFFAOYSA-N
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Description

2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol is a piperidine derivative characterized by a six-membered piperidine ring substituted at position 1 with an ethylsulfonyl group (-SO₂C₂H₅) and at position 2 with a hydroxymethyl (-CH₂OH) group. The ethylsulfonyl moiety introduces strong electron-withdrawing properties, which may enhance solubility in polar solvents and influence receptor binding in pharmacological contexts. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as central nervous system (CNS) agents or enzyme modulators.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-(1-ethylsulfonylpiperidin-2-yl)ethanol

InChI

InChI=1S/C9H19NO3S/c1-2-14(12,13)10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3

InChI Key

ABDNXKMMHKZNBA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCCC1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. This can affect the compound’s binding affinity to various enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Ethylsulfonyl vs. Phenylmethyl (): The ethylsulfonyl group in the target compound is highly polar, likely improving aqueous solubility compared to the hydrophobic phenylmethyl substituent in 2-Piperidineethanol,1-(phenylmethyl)-. This difference may also reduce membrane permeability but enhance interactions with polar biological targets.
  • Ethanol vs.

Positional Isomerism ()

The ethanol group in 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol is located at position 4 of the piperidine ring, whereas the target compound’s ethanol group is at position 2. This positional difference could alter conformational flexibility and steric interactions in receptor binding.

Toxicity Trends

  • Acute Toxicity: 2-Piperidineethanol,1-(phenylmethyl)- exhibits acute oral toxicity (Category 4) and skin irritation , which may correlate with its phenylmethyl substituent’s lipophilicity.

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